Cas no 1032226-81-5 (N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide)
![N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1032226-81-5x500.png)
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide
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- インチ: 1S/C14H15NO2S/c1-10(11-3-5-13(17-2)6-4-11)15-14(16)12-7-8-18-9-12/h3-10H,1-2H3,(H,15,16)
- InChIKey: GZZGLCKVKSBYEA-UHFFFAOYSA-N
- ほほえんだ: C1SC=CC=1C(NC(C1=CC=C(OC)C=C1)C)=O
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3375-2805-1mg |
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide |
1032226-81-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamideに関する追加情報
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide: A Comprehensive Overview
N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS No. 1032226-81-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The chemical structure of N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide consists of a thiophene ring linked to an amide group, with a substituted phenyl ring attached to the ethyl group. The presence of the methoxy group on the phenyl ring imparts additional stability and enhances the compound's solubility and bioavailability. These structural characteristics make it an attractive candidate for various therapeutic applications.
Recent studies have highlighted the potential of N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide in treating inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Moreover, N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide has shown promising results in preclinical studies as an antiviral agent. A research team from the University of California, Los Angeles (UCLA) reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronavirus. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
In addition to its anti-inflammatory and antiviral properties, N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide has also been investigated for its potential anticancer effects. A study published in Cancer Research demonstrated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent apoptotic pathways and the suppression of oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK.
The safety profile of N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects on normal cells. These findings support its potential for further development as a therapeutic agent.
Despite its promising therapeutic potential, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide. Ongoing clinical trials are aimed at evaluating its efficacy and safety in human subjects. These trials will provide valuable insights into its therapeutic applications and help guide future drug development efforts.
In conclusion, N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS No. 1032226-81-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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